molecular formula C22H24ClN5O3 B2816342 1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946356-27-0

1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2816342
CAS No.: 946356-27-0
M. Wt: 441.92
InChI Key: WUGWYUZFLXQDEU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps:

    Formation of the Urea Linkage: This step often involves the reaction of an isocyanate with an amine. For this compound, the isocyanate derivative of 5-chloro-2-methoxyaniline can be reacted with 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)aniline.

    Substitution Reactions:

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors like β-diketones and amidines under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: Used as a probe to study enzyme interactions and signaling pathways.

    Chemical Biology: Employed in the design of bioactive molecules and drug discovery.

    Industrial Applications: Potential use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: It may inhibit enzymes such as kinases or proteases, which are involved in cell signaling and regulation.

    Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)-3-(4-aminophenyl)urea
  • 1-(5-Chloro-2-methoxyphenyl)-3-(4-(2-methylpyrimidin-4-yl)amino)phenyl)urea

Uniqueness: 1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is unique due to the presence of the isopropoxy group on the pyrimidine ring, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity and specificity towards certain molecular targets compared to similar compounds.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c1-13(2)31-21-12-20(24-14(3)25-21)26-16-6-8-17(9-7-16)27-22(29)28-18-11-15(23)5-10-19(18)30-4/h5-13H,1-4H3,(H,24,25,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGWYUZFLXQDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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